2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Description

BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCPEFCQYRQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509655 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-13-8 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- fundamental properties

An In-Depth Technical Guide to 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ)

Executive Summary

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-, more commonly known as 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ), is a foundational chemical building block with significant and expanding applications across multiple scientific disciplines.[1] Characterized by a unique molecular architecture combining a redox-active quinone core with four amino functional groups, TABQ serves as a versatile precursor in organic synthesis, a high-performance component in advanced materials, and a critical intermediate in drug development.[1][2][3] Its robust electrochemical properties have positioned it as a leading candidate for next-generation organic electrode materials in lithium-ion and zinc-ion batteries.[3][4] Furthermore, its ability to act as a multidentate ligand has enabled the construction of novel coordination polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[5] This guide provides a comprehensive technical overview of TABQ, detailing its fundamental properties, synthesis protocols, core reactivity, and key applications for researchers, chemists, and materials scientists.

Chapter 1: Introduction and Nomenclature

2,3,5,6-Tetraamino-1,4-benzoquinone is a pivotal intermediate in the synthesis of complex organic molecules and functional materials.[1] Its structure is deceptively simple, yet it imparts a rich chemical reactivity that has been harnessed for a variety of advanced applications.

-

Systematic Name: 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione[6][7]

-

Common Names: 2,3,5,6-Tetraamino-1,4-benzoquinone, Tetraamino-p-benzoquinone, TABQ[5]

The molecule's significance lies in the synergistic interplay between the electron-accepting quinone ring and the electron-donating amino groups. This electronic arrangement is central to its redox activity, its ability to form extensive hydrogen-bonding networks, and its utility as a versatile ligand.[2][4]

Chapter 2: Physicochemical and Structural Properties

A thorough understanding of TABQ's properties is essential for its effective application.

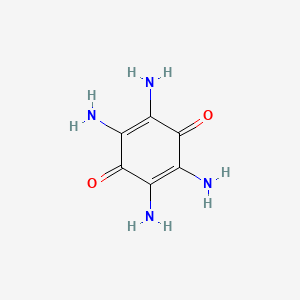

Molecular Structure

The core of TABQ is a p-benzoquinone ring substituted with four amino groups. This planar structure facilitates strong intermolecular π-π stacking and hydrogen bonding, which are critical to its low solubility in common electrolytes and its stability in solid-state applications.[4]

Caption: Chemical structure of 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ).

Tabulated Physical Properties

The fundamental properties of TABQ are summarized below, collated from various supplier and literature sources.

| Property | Value | References |

| Molecular Formula | C₆H₈N₄O₂ | [5][7][8] |

| Molecular Weight | 168.15 g/mol | [5][8][9] |

| Appearance | Blue to dark purple crystalline powder | [6] |

| Melting Point | >260 °C (decomposes) | [6] |

| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP); low solubility in common organic solvents and electrolytes. | [2][3][4] |

| Purity | Typically >95% | |

| Topological Polar Surface Area | 138 Ų | [7] |

| Hydrogen Bond Donors | 4 | [7] |

| Hydrogen Bond Acceptors | 6 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TABQ.

-

Infrared (IR) Spectroscopy: Key stretches include N-H bands around 3100-3400 cm⁻¹ and a strong C=O stretch near 1650 cm⁻¹.[10]

-

UV-Visible (UV-Vis) Spectroscopy: In DMSO, a characteristic absorption maximum (λ_max) is observed around 467 nm.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in d6-DMSO shows a broad singlet for the amino protons (NH₂) around 9.48 ppm.[10] The ¹³C NMR spectrum reveals signals for the carbonyl (C=O) and imine-like (C=N) carbons.[4]

Chapter 3: Synthesis and Purification

TABQ can be synthesized via several established routes, most commonly starting from chloranil or other tetra-substituted benzoquinones.

Synthetic Pathways

The most prevalent laboratory-scale synthesis involves a two-step process. First, a tetra-substituted benzoquinone is reacted with a nitrogen source (like potassium phthalimide), followed by hydrazinolysis to release the free amino groups. This method is reliable and yields a high-purity product.

Caption: Common two-step synthesis route for TABQ from chloranil.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2][3][6]

Step 1: Synthesis of Tetra(phthalimido)-benzoquinone (TPQ)

-

Rationale: This step introduces protected nitrogen functionalities onto the quinone ring via nucleophilic aromatic substitution. Chloranil is an excellent electrophile for this reaction.

-

Procedure: a. To a 500 mL round-bottom flask, add chloranil (e.g., 0.081 mol), potassium phthalimide (0.32 mol), and 200 mL of acetonitrile. b. Heat the mixture to 80 °C and stir for 12 hours. c. Cool the reaction to room temperature. The product precipitates from the solution. d. Filter the solid and wash thoroughly with boiling water to remove unreacted salts and impurities. e. Dry the resulting brown-yellow powder (TPQ) under vacuum. A typical yield is around 80%.[3]

Step 2: Synthesis of 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ)

-

Rationale: Hydrazine hydrate is a powerful nucleophile that cleaves the phthalimide protecting groups, liberating the desired primary amines. The reaction temperature is controlled to ensure complete deprotection without significant side product formation.

-

Procedure: a. Add the dried TPQ (e.g., 0.044 mole) to 200 mL of 80% hydrazine hydrate in a suitable flask.[6] b. Heat the mixture to 60-70 °C and maintain for 2 hours with stirring.[6] c. Cool the mixture to room temperature. d. Filter the dark purple crystalline product. Wash with water and then a suitable organic solvent like ethanol to remove residual hydrazine and phthalhydrazide byproduct. e. Dry the final product under vacuum.

Safety, Handling, and Storage

-

Safety: TABQ is known to cause skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dark place (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]

Chapter 4: Core Chemistry and Reactivity

TABQ's reactivity is dominated by its redox-active core and its nucleophilic amino groups.

Redox Behavior

The quinone moiety is an excellent electron acceptor. It can undergo a reversible two-step, two-electron reduction to first form a stable semiquinone radical anion and then the fully reduced hydroquinone dianion.[11][12] This property is the cornerstone of its application in energy storage devices. The amino groups modulate the redox potential of the quinone core.

Caption: Reversible two-electron redox process of the benzoquinone core.

Coordination and Polymerization Chemistry

The four amino groups and two carbonyl oxygens make TABQ an excellent multidentate ligand for coordinating with metal ions. This has been exploited to create a wide range of coordination polymers and MOFs with interesting electronic and magnetic properties.[1][11][13] The amino groups can also undergo condensation reactions to form larger conjugated structures, such as Covalent Organic Frameworks (COFs), which are valuable in catalysis and energy storage.[5]

Chapter 5: Key Applications in Research and Development

TABQ's unique properties make it a valuable material in several high-technology fields.

Energy Storage Materials

TABQ is a highly promising organic cathode material for rechargeable batteries.[1]

-

High Capacity: The involvement of both carbonyl groups in the redox process allows for a high theoretical specific capacity.[4] In zinc-organic batteries, it can deliver a capacity of 303 mAh g⁻¹ at 0.1 A g⁻¹.[2][3]

-

Stability: Its inherent low solubility in battery electrolytes prevents the dissolution issues that plague many other organic electrode materials, leading to excellent cycling stability over thousands of cycles.[4]

-

Fast Charging: The layered solid-state structure and strong intermolecular hydrogen bonding facilitate rapid ion diffusion, enabling fast-charging capabilities.[2][4]

| Battery System | Reported Capacity | Cycling Stability | Reference |

| Zinc-Organic | 303 mAh g⁻¹ @ 0.1 A g⁻¹ | Stable for 1000 cycles | [2][3] |

| Lithium-Ion | Near theoretical 356 mAh g⁻¹ | >2000 cycles | [4] |

Pharmaceutical Intermediate

TABQ is a crucial intermediate for synthesizing certain classes of drugs. It is particularly noted for its use in producing 2,5-dialkoxycarbonyl-3,6-diamino benzoquinones, which have demonstrated activity against coccidiosis, a parasitic disease.[3]

Precursor for Functional Materials

As a versatile building block, TABQ is used to construct advanced materials:

-

Covalent Organic Frameworks (COFs): The amine functionalities are used as linkers to build porous, crystalline COFs for applications in gas storage, catalysis, and energy storage.[5]

-

Conductive Polymers: Through condensation or coordination polymerization, TABQ can be integrated into π-d conjugated polymers with potential applications in organic electronics.[13]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3,5,6-Tetraamino-1,4-benzoquinone: A Key Building Block in Modern Chemical Research.

- PrepChem.com. (n.d.). Synthesis of Tetraamino-1,4-benzoquinone.

- University of New South Wales. (n.d.). 2,3,5,6-Tetraamino-1,4-benzoquinone (21).

- LookChem. (2023, March 8). 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione:Application And Chemical Studies.

- ACS Publications. (n.d.). A Layered Organic Cathode for High-Energy, Fast-Charging, and Long-Lasting Li-Ion Batteries. ACS Central Science.

- Tokyo Chemical Industry Co., Ltd. (2025, June 2). Benzoquinone Derivative Useful for the Development of Energy Storage Materials.

- Guidechem. (n.d.). What is the significance and application of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione?.

- TCI Chemicals. (n.d.). 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | 1128-13-8.

- PMC. (2023, December 28). Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries.

- ACS Publications. (n.d.). Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. ACS Applied Energy Materials.

- Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones.

- Chemicalbook. (n.d.). 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione synthesis.

- PubChem. (n.d.). 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione.

- April Scientific Inc. (n.d.). 2,3,5,6-Tetraaminobenzoquinone.

- Sigma-Aldrich. (n.d.). 2,3,5,6-Tetraaminobenzoquinone | 1128-13-8.

- SpectraBase. (n.d.). 2,3,5,6-tetraamino-p-benzoquinone.

- ChemicalBook. (2025, July 16). 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione.

- ResearchGate. (2025, September 16). Monolayered π-d conjugated metal-2,3,5,6-tetraamino-1,4-benzoquinone coordination polymers as potential cathode materials for Li-ion batteries.

- BLD Pharm. (n.d.). 1128-13-8|2,3,5,6-Tetraaminobenzoquinone.

- Sigma-Aldrich. (n.d.). 2,3,5,6-tetraamino-1,4-benzoquinone.

- ResearchGate. (2024, August 10). (PDF) Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones.

- Echemi. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-.

- Google Patents. (n.d.). US4562004A - 2,3,5,6-Tetrasubstituted p-benzoquinones and their preparation.

- MDPI. (2021, August 2). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks.

- Royal Society of Chemistry. (n.d.). Redox-active benzoquinones as challenging “non-innocent” linkers to construct 2D frameworks and nanostructures with tunable physical properties. Journal of Materials Chemistry C.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione:Application And Chemical Studies_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aprilsci.com [aprilsci.com]

- 6. prepchem.com [prepchem.com]

- 7. 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | C6H8N4O2 | CID 12779277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione synthesis - chemicalbook [chemicalbook.com]

- 9. 1128-13-8|2,3,5,6-Tetraaminobenzoquinone|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks [mdpi.com]

- 12. Redox-active benzoquinones as challenging “non-innocent” linkers to construct 2D frameworks and nanostructures with tunable physical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,5,6-tetraamino-p-benzoquinone: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of 2,3,5,6-tetraamino-p-benzoquinone

In the landscape of advanced materials and organic electronics, 2,3,5,6-tetraamino-p-benzoquinone (TABQ) emerges as a molecule of significant interest. Its unique electronic structure, characterized by a quinone core functionalized with four amino groups, imparts a rich redox chemistry and a propensity for forming extended hydrogen-bonded or coordinated networks.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of TABQ, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into the practical aspects of its preparation and the analytical techniques crucial for its validation, underpinning the narrative with insights into the causality of experimental choices.

I. Synthesis of 2,3,5,6-tetraamino-p-benzoquinone: A Practical Approach

The synthesis of TABQ is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. While several synthetic routes have been explored, a common and effective strategy involves the amination of a substituted p-benzoquinone. Herein, we detail a reliable protocol adapted from established methodologies.[3]

Synthetic Workflow Overview

The synthesis can be logically divided into the preparation of a suitable precursor followed by amination. A common precursor is a tetra-substituted benzoquinone where the substituents are good leaving groups.

Caption: A generalized workflow for the synthesis of 2,3,5,6-tetraamino-p-benzoquinone.

Experimental Protocol: Synthesis of TABQ

This protocol is a composite of established methods and should be performed by trained personnel in a well-ventilated fume hood.

Part A: Synthesis of 2,3,5,6-tetrachloro-p-benzoquinone (Chloranil)

Chloranil is a common precursor for amination reactions. It can be synthesized by the oxidative chlorination of various phenols or hydroquinones.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend p-benzoquinone in a suitable solvent such as glacial acetic acid.

-

Chlorination: While stirring vigorously, bubble chlorine gas through the suspension. The reaction temperature should be carefully controlled, typically between 80-100°C.

-

Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated yellow solid is collected by filtration.

-

Purification: The crude chloranil is washed with water and then ethanol to remove impurities and dried under vacuum.

Part B: Amination of Chloranil to form 2,3,5,6-tetraamino-p-benzoquinone

-

Reaction Setup: In a sealed reaction vessel, suspend the synthesized chloranil in a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Ammonia Addition: Introduce a source of ammonia. This can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution. The reaction is typically carried out under pressure and at elevated temperatures (e.g., 100-150°C).

-

Reaction Time: The reaction is allowed to proceed for several hours with continuous stirring. The progress can be monitored by observing the color change of the reaction mixture from yellow to a deep purple or blue.

-

Isolation: After cooling the reaction vessel, the solid product is collected by filtration.

-

Purification: The crude TABQ is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or by gradient sublimation.

II. Comprehensive Characterization of 2,3,5,6-tetraamino-p-benzoquinone

A thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized TABQ. A multi-technique approach is essential for a self-validating system of analysis.

Caption: A workflow illustrating the comprehensive characterization of TABQ.

Spectroscopic and Analytical Data

The following tables summarize the key characterization data for TABQ.

Table 1: Spectroscopic Data for 2,3,5,6-tetraamino-p-benzoquinone

| Technique | Solvent/Matrix | Key Signals/Features | Reference |

| ¹H NMR | d6-DMSO | δ 9.48 (broad singlet, NH₂) | [3] |

| FTIR | KBr disc | 3374, 3264, 3173 cm⁻¹ (N-H stretching)1650 cm⁻¹ (C=O stretching) | [3] |

| UV-Vis | DMSO | λmax = 467 nm (log ε = 4.26) | [3] |

| Mass Spec (EI) | - | m/z 168 (M⁺, 100%) | [3] |

Table 2: Crystallographic Data for 2,3,5,6-tetraamino-p-benzoquinone

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 2₁/c 1 | [4] |

| a (Å) | 3.61996 | [4] |

| b (Å) | 12.9546 | [4] |

| c (Å) | 7.0224 | [4] |

| α (°) | 90.0000 | [4] |

| β (°) | 94.632 | [4] |

| γ (°) | 90.0000 | [4] |

Interpretation of Characterization Data

-

¹H NMR: The broad singlet in the downfield region is characteristic of the amine protons, with the broadness indicating exchange with residual water in the solvent and/or quadrupole broadening from the nitrogen atoms.

-

FTIR: The multiple N-H stretching bands suggest different hydrogen bonding environments for the amine groups. The carbonyl stretch at a relatively low wavenumber is indicative of conjugation and intermolecular hydrogen bonding.

-

UV-Vis: The strong absorption in the visible region is due to the π-π* transitions within the conjugated quinone system, which is extended by the electron-donating amino groups.

-

Mass Spectrometry: The molecular ion peak at m/z 168 confirms the molecular weight of TABQ (C₆H₈N₄O₂).[3][4]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals details about the packing and intermolecular interactions in the solid state. The data indicates a planar structure with significant hydrogen bonding.[4]

III. Applications in Materials Science and Beyond

The unique structural and electronic properties of TABQ make it a versatile building block for a range of advanced materials.

-

Energy Storage: TABQ is being actively investigated as an electrode material for rechargeable batteries.[1][2] Its multiple redox-active sites (both the quinone core and the amino groups) can theoretically enable high charge storage capacity. The planar structure and ability to form hydrogen-bonded networks can facilitate ion transport, which is crucial for high-rate performance.

-

Coordination Polymers and Frameworks: The amino groups of TABQ are excellent ligands for coordinating with metal ions. This has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] These materials have potential applications in catalysis, gas storage, and as functional electronic materials.

-

Organic Synthesis: As a highly functionalized molecule, TABQ serves as a valuable intermediate in the synthesis of more complex organic structures, including dyes, pigments, and pharmacologically active compounds.[1]

IV. Conclusion and Future Outlook

2,3,5,6-tetraamino-p-benzoquinone is a molecule with a rich scientific landscape, from its synthesis to its application in cutting-edge technologies. The protocols and characterization data presented in this guide provide a solid foundation for researchers working with this compound. The continued exploration of TABQ and its derivatives is expected to yield further advancements in energy storage, catalysis, and the development of novel functional materials. As synthetic methodologies become more refined and our understanding of its solid-state properties deepens, the full potential of this versatile chemical building block will undoubtedly be realized.

References

- Crossley, M. J., & Johnston, L. A. (n.d.). Laterally extended porphyrin systems incorporating a switchable unit. School of Chemistry, The University of Sydney.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3,5,6-Tetraamino-1,4-benzoquinone: A Key Building Block in Modern Chemical Research.

- ResearchGate. (n.d.). Monolayered π-d conjugated metal-2,3,5,6-tetraamino-1,4-benzoquinone coordination polymers as potential cathode materials for Li-ion batteries.

- PubChem. (n.d.). 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione.

Sources

Discovery and history of tetraaminobenzoquinone

An In-depth Technical Guide to the Discovery and History of Tetraaminobenzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraaminobenzoquinone (TABQ), a molecule of significant interest, stands at the crossroads of historical dye chemistry, modern materials science, and potential biomedical applications. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 2,3,5,6-tetraaminobenzoquinone. By delving into its origins within the context of 19th-century aniline dye research, we trace its evolution to a key building block in contemporary fields such as energy storage and coordination chemistry. This document offers detailed synthesis protocols, an analysis of its unique physicochemical properties, and an exploration of its relevance to drug development, thereby serving as an essential resource for professionals in the chemical and biomedical sciences.

Introduction: The Quinone Scaffold in Science

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This structure results in a fully conjugated cyclic dione system. The inherent redox activity and the ability of the quinone ring to be substituted with various functional groups have made these molecules a subject of intense scientific study for over a century. From their historical role as natural pigments and dyes to their contemporary use in medicine and materials science, quinones represent a versatile and enduringly relevant chemical scaffold. Several quinone-based drugs are commercially available for treating a range of diseases, underscoring their therapeutic importance.[1]

This guide focuses on a specific, highly functionalized member of this family: 2,3,5,6-tetraaminobenzoquinone (TABQ). The introduction of four amino groups onto the benzoquinone core imparts a unique set of electronic and structural properties, making it a subject of significant academic and industrial research.

Historical Context: The Dawn of Aniline Dyes and the Emergence of Aminoquinones

The story of tetraaminobenzoquinone is rooted in the mid-19th century, a period of revolutionary change in the field of chemistry, largely driven by the burgeoning synthetic dye industry.

The Mauve Revolution and the Rise of Aniline Chemistry

In 1856, a young chemist named William Henry Perkin, while attempting to synthesize the antimalarial drug quinine, serendipitously discovered a vibrant purple dye he named mauveine.[1][2] This discovery was monumental as it marked the birth of the synthetic dye industry. Perkin's synthesis used aniline, a derivative of coal tar, which was an abundant and inexpensive industrial byproduct.[3][4] This economic viability, coupled with the brilliant and lasting colors produced, led to an explosion in research into aniline derivatives, as chemists across Europe sought to create a rainbow of new synthetic colors.[1][5]

Early Investigations into Amino-Substituted Quinones

Within this fervent environment of dye synthesis, the oxidation of aniline and its derivatives became a central area of investigation. It was understood that the oxidation of aromatic amines could lead to colored compounds, often with a quinonoid structure. While the precise first synthesis of tetraaminobenzoquinone is not clearly documented in readily available historical records, the foundational work on amino derivatives of quinones was laid by chemists of this era. The work of scientists like August Wilhelm von Hofmann, Perkin's mentor, was instrumental in elucidating the structure and reactivity of aniline and its derivatives.[2] The general class of amino-substituted quinones was explored for their dyeing properties, which stemmed from the intense coloration arising from the charge-transfer character of these molecules.

Synthesis of Tetraaminobenzoquinone: From Historical Methods to Modern Protocols

The synthesis of tetraaminobenzoquinone has evolved, with early methods providing the foundation for more refined contemporary procedures.

The Historical Wallenfels and Draber Method

Experimental Protocol: Reconstructed Wallenfels and Draber Synthesis

-

Objective: To synthesize 2,3,5,6-tetraaminobenzoquinone from a suitable starting quinone. The likely starting material would be a tetra-halo-p-benzoquinone, such as tetrachloro-p-benzoquinone (chloranil).

-

Step 1: Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve tetrachloro-p-benzoquinone in a suitable high-boiling point solvent capable of dissolving the reactants and facilitating the reaction with ammonia.

-

Step 2: Amination: Introduce a source of ammonia into the reaction mixture. This could be in the form of aqueous ammonia or by bubbling ammonia gas through the solution. The reaction is typically heated to drive the nucleophilic substitution of the chloro groups with amino groups.

-

Causality: The electron-withdrawing nature of the quinone carbonyls and the remaining chlorine atoms activates the ring towards nucleophilic aromatic substitution. Ammonia acts as the nucleophile. Heating is necessary to overcome the activation energy for the substitution reactions.

-

-

Step 3: Reaction Monitoring and Work-up: The reaction progress can be monitored by the formation of a deeply colored precipitate. After the reaction is deemed complete, the mixture is cooled.

-

Step 4: Isolation and Purification: The solid product is collected by filtration and washed with water and an organic solvent (like ethanol) to remove unreacted starting materials and soluble byproducts.

-

Self-Validation: The success of the synthesis is confirmed by the characteristic deep color of the product and its insolubility in common solvents. Further characterization as described in modern protocols would be used for definitive validation.

-

A Representative Modern Synthesis

Modern synthetic approaches often prioritize higher yields, purity, and the use of more accessible starting materials. A common modern route involves a two-step synthesis from 1,4-benzoquinone.[7]

Experimental Protocol: Modern Two-Step Synthesis of Tetraaminobenzoquinone

-

Objective: To prepare 2,3,5,6-tetraaminobenzoquinone with high purity for research applications.

-

Step 1: Synthesis of an Intermediate (e.g., 2,3,5,6-tetrachloro-1,4-benzoquinone - Chloranil) : This step may not be necessary if chloranil is purchased commercially. If starting from a different material, a halogenation step would be performed first.

-

Step 2: Amination of Chloranil:

-

Suspend 10.0 g of chloranil in 200 mL of ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this suspension, add 100 mL of concentrated aqueous ammonia (28-30%) slowly with stirring.

-

Heat the mixture to reflux for 4-6 hours. The color of the suspension will change from yellow to a deep violet/black.

-

Causality: Ethanol is used as a solvent that allows for sufficient solubility of the reactants and a suitable reflux temperature. The large excess of aqueous ammonia provides the nucleophile (NH3) and drives the reaction to completion according to Le Châtelier's principle.

-

-

After the reflux period, cool the reaction mixture to room temperature.

-

-

Step 3: Isolation of the Product:

-

Collect the dark crystalline solid by vacuum filtration.

-

Wash the solid sequentially with copious amounts of distilled water until the filtrate is neutral, followed by washing with ethanol and diethyl ether to remove residual impurities and facilitate drying.

-

Causality: Washing with water removes inorganic salts (e.g., ammonium chloride) formed as byproducts. Washing with ethanol and ether removes organic impurities and helps in drying the product due to their volatility.

-

-

-

Step 4: Drying and Characterization:

-

Dry the product in a vacuum oven at 60-80 °C overnight.

-

The final product is a dark, microcrystalline powder. The yield is typically high (e.g., 81%).[6]

-

Self-Validation: Confirm the identity and purity of the product using techniques such as FT-IR, ¹H-NMR (in a suitable deuterated solvent like DMSO-d₆), and mass spectrometry. The melting point should also be determined (typically decomposes at high temperatures).[6]

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the modern synthesis of TABQ.

Physicochemical Properties and Structural Features

Tetraaminobenzoquinone is a dark-colored solid with very low solubility in most common organic solvents and water. This low solubility is a consequence of its highly polar nature and strong intermolecular hydrogen bonding.

Table 1: Physicochemical Properties of 2,3,5,6-Tetraaminobenzoquinone

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₄O₂ | [8] |

| Molecular Weight | 168.16 g/mol | [8] |

| CAS Number | 1128-13-8 | [8] |

| Appearance | Dark blue to dark purple powder/crystals | [9] |

| Melting Point | > 320 °C (decomposes) | [6] |

| UV-Vis (λmax in DMSO) | 467 nm | [6] |

| FT-IR (KBr, cm⁻¹) | 3374, 3264, 3173 (N-H stretching), 1650 (C=O stretching) | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [10] |

Tautomerism and Electronic Structure

A key feature of tetraaminobenzoquinone is the existence of keto-enol tautomerism. The presence of amino groups adjacent to the carbonyls allows for proton transfer, leading to resonance structures that have both quinone and imine characteristics. This delocalization of electrons is crucial to its properties. While simple 1,4-benzoquinone does not exhibit significant tautomerism, the amino substituents in TABQ stabilize the enol-like forms through strong intramolecular hydrogen bonding and electronic delocalization.[7][11] This extended conjugation contributes to its deep color and its electronic conductivity in the solid state.

Applications in Materials Science and Coordination Chemistry

The unique structural and electronic properties of tetraaminobenzoquinone make it a highly valuable building block in modern materials science.

Energy Storage Materials

A significant area of application for TABQ is in the development of organic electrode materials for rechargeable batteries.

-

High Capacity: The presence of four nitrogen and two oxygen atoms provides multiple redox-active sites, leading to a high theoretical specific capacity.

-

Structural Stability: Strong intermolecular hydrogen bonding and π-π stacking interactions create a stable, layered solid-state structure. This inherent stability and insolubility in common battery electrolytes prevent the dissolution of the electrode material, which is a common failure mechanism for many organic battery materials.

-

Conductivity: The extended π-conjugation across the molecule facilitates good electronic conductivity.

These properties have led to its successful use as a cathode material in lithium-ion and aqueous zinc-ion batteries, demonstrating long cycle life and high performance.

Coordination Polymers and Frameworks

The four amino groups and two carbonyl oxygens of tetraaminobenzoquinone make it an excellent polydentate ligand for coordinating with metal ions. This has been exploited to create a variety of coordination polymers and metal-organic frameworks (MOFs).

-

Structure-Function Relationship: By selecting different metal ions, researchers can tune the electronic, magnetic, and catalytic properties of the resulting materials.

-

Conductive MOFs: The planar, conjugated nature of the TABQ ligand allows for the formation of 2D layered structures with high charge carrier mobility. These conductive MOFs are being investigated for applications in electronics, sensing, and electrocatalysis.

Logical Relationship Diagram: Structure to Application

Caption: Interplay between TABQ's structural features and its applications.

Relevance in Drug Discovery and Biological Systems

While the primary focus of recent research on tetraaminobenzoquinone has been in materials science, its structural motifs are of significant interest to drug development professionals. The broader class of aminoquinones has been investigated for a range of biological activities.

-

Antineoplastic Activity: Various amino-substituted quinones have been synthesized and evaluated for their anticancer properties. For instance, certain 2,5-bis(amino)-1,4-benzoquinones have shown inhibitory activity against colon adenocarcinoma and leukemia cell lines in vitro. The mechanism of action for many quinone-based anticancer drugs involves the generation of reactive oxygen species (ROS) and interference with cellular macromolecules like DNA and proteins.

-

Antimicrobial Properties: Some amino-substituted benzoquinones have demonstrated activity against bacteria. The quinone scaffold is a known feature in many natural and synthetic antimicrobial agents.

-

Enzyme Inhibition: The benzoquinone core is present in molecules designed to inhibit various enzymes. For example, derivatives of 1,4-benzoquinone are being explored as inhibitors of cholinesterases and BACE1, which are key targets in the pathology of Alzheimer's disease. The amino groups on the TABQ ring offer multiple points for chemical modification, allowing for the potential design of targeted enzyme inhibitors.

Although direct biological studies on tetraaminobenzoquinone itself are limited, its structure represents a promising scaffold. The four amino groups provide handles for creating derivatives with improved solubility, bioavailability, and target specificity, making it a valuable starting point for medicinal chemistry campaigns.

Conclusion

From its conceptual origins in the vibrant era of 19th-century dye chemistry to its current status as a high-performance material in advanced batteries and coordination polymers, 2,3,5,6-tetraaminobenzoquinone has had a remarkable scientific journey. Its synthesis, pioneered by early chemists like Wallenfels and Draber, has been refined to allow for its use in cutting-edge research. The unique interplay of its redox-active core, extensive hydrogen bonding capabilities, and versatile coordination properties ensures its continued relevance. For materials scientists, it is a robust building block for functional, stable, and conductive materials. For medicinal chemists and drug development professionals, it represents an intriguing and highly functionalized scaffold, offering numerous possibilities for the design of new therapeutic agents. The history and ongoing discovery surrounding tetraaminobenzoquinone serve as a testament to how fundamental chemical research can pave the way for innovations across diverse scientific disciplines.

References

-

Zee-Cheng, R. K. Y., & Cheng, C. C. (1982). Amino-substituted p-benzoquinones. Journal of Medicinal Chemistry, 25(6), 735–737. [Link]

-

Lowrie, N. (2013). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). The Dreamstress. [Link]

-

Crossley, M. J., & Johnston, L. A. (n.d.). 2,3,5,6-Tetraamino-1,4-benzoquinone (21). University of Sydney. [Link]

-

Quora. (2016). Why does 1,4-benzoquinone not show tautomerism?. [Link]

-

Science Museum. (2019). The colourful chemistry of artificial dyes. [Link]

-

de Souza, M. C. B. V., et al. (2019). Amino-substituted para-Benzoquinones as Potential Herbicides. Pest Management Science. [Link]

-

Fashion History Timeline. (2019). Aniline dyes. [Link]

-

Zhang, Y., et al. (2024). Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. Food & Function. [Link]

-

Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry, 83(2), 83–87. [Link]

-

Novak, M., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(15), 5861. [Link]

-

Schwarcz, J. (2024). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. McGill University Office for Science and Society. [Link]

-

Amaria, R. N., et al. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology, 25(11), 2465–2475. [Link]

-

Vedantu. (n.d.). Does benzoquinone show tautomerism class 11 chemistry CBSE. [Link]

-

Chemistry Stack Exchange. (2018). Why is tautomers not possible in benzoquinone?. [Link]

-

Chemistry Stack Exchange. (2024). Tautomerism in para benzoquinone. [Link]

-

ResearchGate. (n.d.). Synthetic routes of TABQ. [Link]

-

Pharmaffiliates. (n.d.). 2,3,5,6-Tetraaminobenzoquinone. [Link]

Sources

- 1. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 2. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 4. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 5. Terminology: What are aniline dyes? (or, the history of mauve and mauveine) - The Dreamstress [thedreamstress.com]

- 6. rsc.org [rsc.org]

- 7. quora.com [quora.com]

- 8. 32. The tautomerism of benzoquinone-p-nitrosophenol systems. Part II. 3-Fluoro-4-nitrosophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Does benzoquinone show tautomerism class 11 chemistry CBSE [vedantu.com]

- 10. Amino-substituted p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-tetraamino-1,4-benzoquinone

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3,5,6-tetraamino-1,4-benzoquinone (TABQ), a molecule of significant interest in materials science and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its spectral data, established experimental protocols, and the underlying scientific principles.

Introduction: The Significance of 2,3,5,6-tetraamino-1,4-benzoquinone

2,3,5,6-Tetraamino-1,4-benzoquinone (CAS 1128-13-8) is a fascinating and versatile chemical intermediate.[1] Its unique molecular structure, featuring a central benzoquinone ring fully substituted with amino groups, imparts a rich redox chemistry and a high potential for hydrogen bonding. These characteristics make it a valuable building block in the synthesis of advanced materials.[1] Notably, its applications in the development of energy storage materials, such as organic cathode materials for lithium-ion and aqueous zinc batteries, are at the forefront of current research.[2] Furthermore, its ability to act as a ligand in coordination chemistry opens up possibilities for creating novel catalysts and functional polymers.[1][3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in more complex molecular architectures.

Synthesis of 2,3,5,6-tetraamino-1,4-benzoquinone

The synthesis of 2,3,5,6-tetraamino-1,4-benzoquinone is most commonly achieved through the nucleophilic substitution of the halogen atoms in a tetrahalo-1,4-benzoquinone, such as 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil). A well-established method was reported by Wallenfels and Draber.[4] Another documented synthesis involves the treatment of tetraphthalimido-1,4-benzoquinone with hydrazine hydrate.[5]

Experimental Protocol: Synthesis from Tetraphthalimido-1,4-benzoquinone[6]

This protocol outlines a laboratory-scale synthesis of 2,3,5,6-tetraamino-1,4-benzoquinone.

Materials:

-

Tetraphthalimido-1,4-benzoquinone (0.044 mole)

-

80% Hydrazine hydrate (200 ml)

Procedure:

-

To a suitable reaction vessel, add tetraphthalimido-1,4-benzoquinone (30.00 g, 0.044 mole).

-

Carefully add 200 ml of 80% hydrazine hydrate to the vessel.

-

Heat the reaction mixture to 60°C for a duration of two hours with continuous stirring.

-

After the heating period, allow the mixture to cool to room temperature.

-

Filter the resulting precipitate to collect the dark purple crystals of 2,3,5,6-tetraamino-1,4-benzoquinone.

-

The reported melting point for the product is in the range of 260-262°C.[5]

Caption: Workflow for the synthesis of 2,3,5,6-tetraamino-1,4-benzoquinone.

Spectroscopic Data and Interpretation

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 2,3,5,6-tetraamino-1,4-benzoquinone. The following sections detail the expected data from various analytical techniques and provide insights into their interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the benzoquinone system, coupled with the electron-donating amino groups, gives rise to characteristic absorption bands.

Experimental Data:

| λmax (nm) | Molar Absorptivity (log ε) | Solvent |

| 467 | 4.26 | DMSO |

Table 1: UV-Vis absorption data for 2,3,5,6-tetraamino-1,4-benzoquinone.[4]

Interpretation: The strong absorption observed at 467 nm in dimethyl sulfoxide (DMSO) is attributed to a π → π* electronic transition.[6] The presence of four amino groups, which act as auxochromes, significantly shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to the parent 1,4-benzoquinone. This is due to the delocalization of the lone pair of electrons from the nitrogen atoms into the quinone ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Time-dependent density functional theory (TD-DFT) calculations on similar benzoquinone derivatives have been instrumental in assigning such electronic transitions.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2,3,5,6-tetraamino-1,4-benzoquinone in a spectroscopic grade solvent (e.g., DMSO). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Caption: Workflow for obtaining a UV-Vis spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure.

Experimental Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3374 | medium | N-H stretching |

| 3264 | medium | N-H stretching |

| 3173 | medium | N-H stretching |

| 1650 | medium | C=O stretching |

| 1592 | medium | N-H bending and/or C=C stretching |

| 1528 | strong | N-H bending and/or C=C stretching |

| 1378 | strong | C-N stretching |

| 1258 | weak | C-N stretching |

| 816 | weak | N-H wagging |

| 728 | weak | N-H wagging |

Table 2: IR absorption data for 2,3,5,6-tetraamino-1,4-benzoquinone (KBr disc).[4]

Interpretation: The IR spectrum of 2,3,5,6-tetraamino-1,4-benzoquinone is dominated by the vibrational modes of the amino and carbonyl groups.

-

N-H Stretching: The multiple bands in the region of 3173-3374 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) groups. The presence of multiple peaks suggests different hydrogen-bonding environments.

-

C=O Stretching: The band at 1650 cm⁻¹ is assigned to the stretching vibration of the carbonyl (C=O) groups. This value is lower than that observed for unsubstituted 1,4-benzoquinone (around 1668 cm⁻¹) due to the electron-donating effect of the amino groups, which reduces the double-bond character of the carbonyls through resonance.

-

N-H Bending and C=C Stretching: The strong absorptions at 1592 cm⁻¹ and 1528 cm⁻¹ are likely due to a combination of N-H in-plane bending (scissoring) vibrations and the C=C stretching vibrations of the quinone ring.

-

C-N Stretching: The bands at 1378 cm⁻¹ and 1258 cm⁻¹ are attributed to the C-N stretching vibrations.

-

N-H Wagging: The weaker bands at 816 cm⁻¹ and 728 cm⁻¹ are characteristic of out-of-plane N-H wagging modes.

Computational studies, such as Density Functional Theory (DFT) calculations, on related aminobenzoquinones have proven to be a powerful tool for the precise assignment of these vibrational modes.[9][10]

Experimental Protocol: IR Spectroscopy (KBr Disc Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of 2,3,5,6-tetraamino-1,4-benzoquinone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr disc should be recorded for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C in organic molecules.

¹H NMR Spectroscopy

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Assignment |

| 9.48 | broad singlet | 8H | d₆-DMSO | -NH₂ |

Table 3: ¹H NMR data for 2,3,5,6-tetraamino-1,4-benzoquinone.[4]

Interpretation: Due to the symmetrical nature of the molecule, all eight protons of the four amino groups are chemically equivalent. This results in a single, broad signal in the ¹H NMR spectrum at 9.48 ppm. The broadness of the signal is characteristic of protons attached to nitrogen, which can be attributed to factors such as quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The downfield chemical shift is indicative of protons attached to an electron-withdrawing ring system.

¹³C NMR Spectroscopy

Interpretation: Due to the molecule's high degree of symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C-N Carbon: One signal corresponding to the four equivalent carbons attached to the amino groups. Based on typical chemical shift ranges for similar compounds, this signal is expected to appear in the region of 130-150 ppm.[11][12]

-

C=O Carbon: A second signal for the two equivalent carbonyl carbons. These carbons are typically more deshielded and would appear further downfield, likely in the range of 170-185 ppm.[11][12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of 2,3,5,6-tetraamino-1,4-benzoquinone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., d₆-DMSO) in a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. The choice of pulse sequences and acquisition parameters will depend on the specific instrument and the desired information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 140 | 21 | [M - CO]⁺ or [M - N₂]⁺ |

| 68 | 16 | Further fragmentation |

| 32 | 12 | Further fragmentation |

| 28 | 67 | N₂⁺ or CO⁺ |

Table 4: Mass spectrometry data for 2,3,5,6-tetraamino-1,4-benzoquinone.[4]

Interpretation: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 168, which corresponds to the molecular weight of 2,3,5,6-tetraamino-1,4-benzoquinone (C₆H₈N₄O₂). The high intensity of the molecular ion peak suggests a relatively stable structure under electron ionization conditions. The fragmentation pattern of quinones can be complex.[13][14][15] The peak at m/z 140 likely arises from the loss of a neutral molecule of carbon monoxide (CO, 28 Da) or dinitrogen (N₂, 28 Da). The high intensity of the peak at m/z 28 is likely due to the formation of stable N₂ or CO fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Conclusion

The spectroscopic data of 2,3,5,6-tetraamino-1,4-benzoquinone provides a detailed fingerprint of its unique molecular structure. The interplay of the quinone core and the four amino substituents is clearly reflected in its electronic transitions, vibrational modes, and fragmentation patterns. This in-depth guide, by synthesizing experimental data with theoretical insights and providing standardized protocols, aims to equip researchers with the necessary knowledge to confidently identify, characterize, and utilize this important chemical building block in their scientific endeavors. The continued exploration of this molecule and its derivatives promises to yield further advancements in materials science and beyond.

References

- Crossley, M. J., & Johnston, L. A. (n.d.). Laterally extended porphyrin systems incorporating a switchable unit. School of Chemistry, The University of Sydney.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3,5,6-Tetraamino-1,4-benzoquinone: A Key Building Block in Modern Chemical Research. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Tetraamino-1,4-benzoquinone. Retrieved from [Link]

- Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.

-

Saeed, A. E. M., & Omer, N. M. A. (2024). Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. ResearchGate. Retrieved from [Link]

-

Request PDF. (2025). Monolayered π-d conjugated metal-2,3,5,6-tetraamino-1,4-benzoquinone coordination polymers as potential cathode materials for Li-ion batteries. Retrieved from [Link]

- Prasad, R. L., Kushwaha, A., Suchita, Kumar, M., & Yadav, R. A. (2008). Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(2), 304–311.

-

Purdue University. (n.d.). A FOURIER TRANSFORM 13C NMR STUDY OF q-(2,3,5,6-TETRA- METHYG1,4BENZOQUINONE) COMPLEXES OF NICKEL, COBALT, RHODIUM AND IRJDIUM. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Wikipedia. (n.d.). Liebigs Annalen. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). UV-vis spectra of p -benzoquinone anion radical in solution by a TD-DFT/PCM approach. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational studies of 2,3,5,6-tetrachloro-1,4-benzoquinone and its reactivity: An ab-initio computational method. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 1,4-benzoquinone. Retrieved from [Link]

-

Central Intelligence Agency. (n.d.). JUSTUS LIEBIGS ANNALEN DER CHE TO: KALI UND STENSALZ. Retrieved from [Link]

-

Internet Archive. (2021). Justus Liebigs Annalen der Chemie. Retrieved from [Link]

-

HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione. Retrieved from [Link]

-

ResearchGate. (2025). The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Baran Lab. (n.d.). Liebigs Annalen. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | 1128-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to the Solid-State Architecture of 2,3,5,6-tetraamino-1,4-benzoquinone (TABQ)

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2,3,5,6-tetraamino-1,4-benzoquinone (TABQ), a foundational building block in modern materials science and coordination chemistry. We delve into the synthesis and crystallization protocols required to obtain high-quality single crystals, followed by a detailed analysis of the single-crystal X-ray diffraction data. The guide elucidates the intricate three-dimensional architecture, focusing on the dominant role of an extensive hydrogen-bonding network. Key physicochemical properties, as determined by spectroscopic and thermal analysis, are correlated with the solid-state structure, offering researchers and drug development professionals critical insights into the material's stability and functional potential.

Introduction: The Significance of a Multifunctional Core

2,3,5,6-tetraamino-1,4-benzoquinone (TABQ) is a remarkable molecule defined by its unique structural features: a redox-active quinone core symmetrically substituted with four amino groups.[1] This arrangement of electron-donating amino groups and electron-withdrawing carbonyl moieties creates a highly conjugated system with a rich electronic profile. Consequently, TABQ is not merely a synthetic intermediate but a versatile precursor for creating complex organic molecules, functional materials, and novel catalysts.[1]

Its applications are diverse, ranging from its use as a ligand in coordination chemistry to its exploration in the development of advanced energy storage materials, such as rechargeable batteries.[1] Understanding the precise three-dimensional arrangement of TABQ molecules in the solid state is paramount. The crystal structure dictates intermolecular interactions, which in turn govern critical material properties such as thermal stability, solubility, and electronic conductivity. This guide provides a definitive analysis of this structure to empower further research and application.

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

The acquisition of a high-fidelity crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals. The protocol described below is a reliable method for obtaining TABQ.

Expertise in Practice: Rationale for the Synthetic Protocol

The chosen synthetic pathway involves the deprotection of a phthalimido-substituted benzoquinone. Phthalimide groups serve as an effective protecting strategy for the amine functionalities during precursor synthesis. Their removal requires a robust chemical method that does not degrade the sensitive quinone core. Hydrazine hydrate is the reagent of choice for this transformation; it acts as a powerful nucleophile that efficiently cleaves the imide bonds, liberating the desired tetra-aminated product while the stable phthalhydrazide byproduct precipitates out, simplifying purification.

Experimental Protocol: Synthesis of TABQ

A validated method for the synthesis of TABQ involves the hydrazinolysis of tetraphthalimido-1,4-benzoquinone.[2]

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add tetraphthalimido-1,4-benzoquinone (0.044 mol).

-

Reagent Addition: Introduce 200 mL of 80% hydrazine hydrate to the flask.

-

Heating: Heat the resulting mixture to 60°C with continuous stirring for a duration of 2 hours.[2] The reaction progress can be monitored by a distinct color change as the dark purple TABQ product is formed.

-

Cooling & Isolation: After the reaction period, cool the mixture to room temperature.

-

Filtration: Isolate the product by filtering the mixture. The resulting solid consists of dark purple crystals of 2,3,5,6-tetraamino-1,4-benzoquinone.[2]

-

Washing & Drying: Wash the crystals with deionized water and ethanol to remove residual hydrazine and byproducts, then dry under vacuum.

Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction requires a slow, controlled crystallization process.

-

Solubilization: Dissolve the purified, polycrystalline TABQ powder in a minimal amount of a suitable hot solvent, such as dimethyl sulfoxide (DMSO).

-

Slow Cooling/Evaporation: Seal the container and allow it to cool to room temperature slowly over several days. Alternatively, allow the solvent to evaporate slowly from a loosely covered vessel in a vibration-free environment.

-

Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

Workflow Diagram

Caption: Experimental workflow for the synthesis and crystallization of TABQ.

Crystallographic and Structural Analysis

The definitive atomic arrangement of TABQ in the solid state was determined by single-crystal X-ray diffraction. This technique provides unparalleled insight into molecular geometry, packing, and intermolecular forces.

Molecular Structure of TABQ

The core of the compound is a planar 1,4-benzoquinone ring. Each carbon atom of the ring is bonded to an amino group (-NH₂), resulting in a molecule with D₂h symmetry in its idealized, isolated state. The interplay between the amine and carbonyl groups facilitates extensive delocalization of electron density across the molecule.

Sources

The Electrochemical Landscape of Tetraaminobenzoquinone: A Technical Guide for Researchers

This guide provides an in-depth exploration of the electrochemical behavior of 2,3,5,6-tetraaminobenzoquinone (TABQ), a molecule of significant interest in materials science, energy storage, and drug development. We will delve into its synthesis, fundamental redox properties, and the experimental methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this fascinating quinone derivative.

Introduction: The Significance of Tetraaminobenzoquinone

Quinones are a class of organic compounds that play a crucial role in various biological and chemical processes, most notably in electron transport chains.[1] Their ability to undergo reversible redox reactions makes them highly attractive for a range of applications, including as electrode materials in batteries and as potential therapeutic agents.[2] Tetraaminobenzoquinone, with its electron-donating amino substituents, presents a unique electronic structure that influences its electrochemical properties, making it a compelling candidate for advanced materials. The amino groups are expected to lower the redox potential of the benzoquinone core, enhancing its capabilities in applications such as redox flow batteries and supercapacitors.[3][4]

Synthesis of 2,3,5,6-Tetraaminobenzoquinone (TABQ)

The synthesis of TABQ can be achieved through established methods, with one notable procedure being that of Wallenfels and Draber, which provides the target compound in good yield.

Synthetic Pathway

The synthesis of TABQ is a multi-step process that requires careful control of reaction conditions. A general representation of the synthetic route is depicted below.

Caption: A simplified diagram illustrating the general synthetic pathway to Tetraaminobenzoquinone (TABQ).

Experimental Protocol (Method of Wallenfels and Draber)

This protocol is based on the referenced method and should be performed with appropriate safety precautions in a fume hood.

Step 1: Preparation of the Precursor (Details of the precursor synthesis would be elaborated here based on the original Wallenfels and Draber publication.)

Step 2: Amination of the Precursor

-

Dissolve the precursor in a suitable solvent (e.g., ethanol).

-

Add an excess of the aminating agent (e.g., ammonia or an amine source).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

Step 3: Purification

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,3,5,6-tetraaminobenzoquinone.

-

Dry the purified product under vacuum.

The reported yield for this method is approximately 81%. The final product can be characterized by various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry to confirm its identity and purity.

Fundamental Electrochemical Behavior of TABQ

The electrochemical behavior of TABQ is dominated by the redox activity of the quinone ring, which is significantly modulated by the four electron-donating amino groups. The redox process is a classic example of a proton-coupled electron transfer (PCET) reaction, where the transfer of electrons is intimately linked to the transfer of protons.[5][6][7]

The Proton-Coupled Electron Transfer (PCET) Mechanism

The reduction of TABQ to its hydroquinone form (tetraaminohydroquinone) involves the transfer of two electrons and two protons. The exact mechanism, whether it is a concerted or a stepwise process, can be influenced by the pH of the electrolyte.[8][9]

Caption: Proposed Proton-Coupled Electron Transfer (PCET) mechanism for the reduction of TABQ.

The redox potential of TABQ is expected to be highly dependent on the pH of the solution, a characteristic feature of quinone electrochemistry.[4][5] This relationship can be visualized with a Pourbaix diagram, which plots the redox potential as a function of pH. For a 2-electron, 2-proton process, the redox potential is expected to decrease by 59 mV per pH unit at room temperature.

Detailed Experimental Protocols for Electrochemical Characterization

To thoroughly investigate the electrochemical behavior of TABQ, a suite of electrochemical techniques should be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for probing the redox properties of a molecule.[2]

Step-by-Step Protocol:

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrolyte Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M KCl in a suitable buffer) in the desired solvent (aqueous or non-aqueous).

-

Deoxygenate the electrolyte solution by bubbling with high-purity nitrogen for at least 15-20 minutes.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell (working, reference, and counter electrodes) in the deoxygenated electrolyte.

-

Record a background CV of the electrolyte to ensure there are no interfering redox peaks.

-

Add a known concentration of TABQ to the cell and allow it to dissolve completely.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the initial potential.

-

Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer process.

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and can be used for quantitative analysis and to resolve closely spaced redox peaks.

Step-by-Step Protocol:

-

Follow the same electrode and electrolyte preparation steps as for CV.

-

Set the DPV parameters on the potentiostat, including the initial and final potentials, pulse amplitude, pulse width, and scan increment.

-

Record the differential pulse voltammogram of the TABQ solution. The peak potential will correspond to the redox potential, and the peak current will be proportional to the concentration of TABQ.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the kinetics of electron transfer and the properties of the electrode-electrolyte interface.

Step-by-Step Protocol:

-

Follow the same electrode and electrolyte preparation steps as for CV.

-

Set the DC potential to the formal potential (E°') of the TABQ redox couple, as determined by CV.

-

Apply a small amplitude AC potential over a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).

-

Record the impedance data and analyze it using an appropriate equivalent circuit model to extract kinetic parameters such as the charge transfer resistance.

Factors Influencing the Electrochemical Behavior of TABQ

The electrochemical response of TABQ is sensitive to several experimental parameters.

Effect of pH

As a proton-coupled process, the redox potential of TABQ is highly dependent on the pH of the aqueous electrolyte.[5] A systematic study of the cyclic voltammetry of TABQ at different pH values is crucial to fully understand its behavior. The peak potentials are expected to shift to more negative values as the pH increases.

Effect of the Supporting Electrolyte

The nature and concentration of the supporting electrolyte can influence the electrochemical response. In non-aqueous solvents, the choice of electrolyte can affect the stability of the redox species and the kinetics of the electron transfer. In some cases, specific ion-pairing interactions can occur, leading to shifts in the redox potentials.

Potential Applications

The unique electrochemical properties of TABQ make it a promising candidate for several applications:

-

Energy Storage: As an organic electrode material in rechargeable batteries and supercapacitors, offering potentially high capacity and fast charge-discharge rates.[4]

-

Redox Flow Batteries: As a redox-active species in the electrolyte of aqueous or non-aqueous redox flow batteries for large-scale energy storage.[3]

-

Sensors: As a redox mediator in electrochemical biosensors for the detection of various analytes.

-

Drug Development: The redox activity of quinones is often linked to their biological activity, making the electrochemical study of TABQ relevant for understanding its potential as a therapeutic agent.[2]

Quantitative Data Summary

Due to the limited availability of specific experimental data for 2,3,5,6-tetraaminobenzoquinone in the literature, the following table provides estimated electrochemical parameters based on the behavior of structurally related quinone compounds. These values should be considered as a starting point for experimental investigations.

| Parameter | Estimated Value | Conditions |

| Formal Redox Potential (E°') | -0.1 to -0.3 V vs. SHE | Aqueous, pH 7 |

| Electron Transfer Rate Constant (k°) | 10⁻³ to 10⁻² cm/s | |

| Diffusion Coefficient (D) | 10⁻⁶ to 10⁻⁵ cm²/s |

References